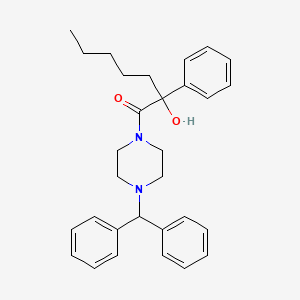
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, a possible synthetic route could involve the reaction of piperazine with diphenylmethyl chloride and 2-hydroxy-1-oxo-2-phenylheptanoic acid under controlled conditions. The reaction may require a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the specific structure of the compound and its intended application. For example, some piperazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylbutyl)-
- Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylpropyl)-
Uniqueness
The uniqueness of Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
Propriétés
Numéro CAS |
824392-62-3 |
|---|---|
Formule moléculaire |
C30H36N2O2 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-hydroxy-2-phenylheptan-1-one |
InChI |
InChI=1S/C30H36N2O2/c1-2-3-13-20-30(34,27-18-11-6-12-19-27)29(33)32-23-21-31(22-24-32)28(25-14-7-4-8-15-25)26-16-9-5-10-17-26/h4-12,14-19,28,34H,2-3,13,20-24H2,1H3 |
Clé InChI |
NBYUEJWMAQLROL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


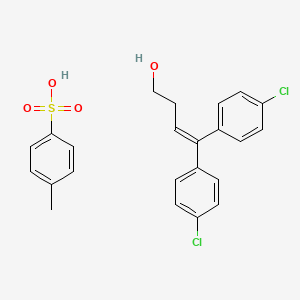
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

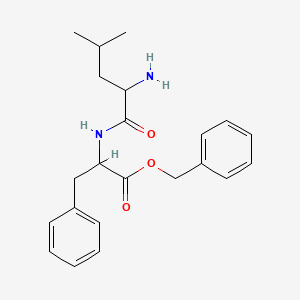
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
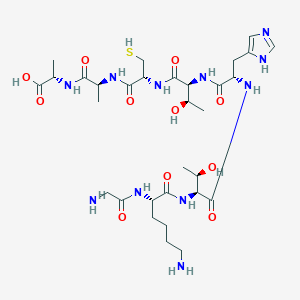
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
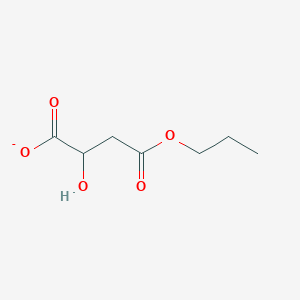
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
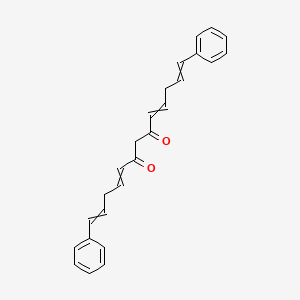
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
